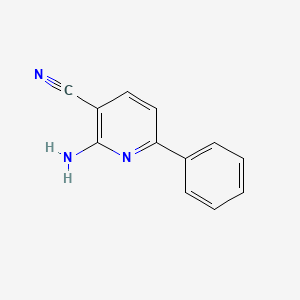

2-Amino-6-phenylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-8-10-6-7-11(15-12(10)14)9-4-2-1-3-5-9/h1-7H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMSTWPELMWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Phenylnicotinonitrile

Established Synthetic Routes and Reaction Mechanisms for 2-Amino-6-phenylnicotinonitrile

The most established and widely utilized method for synthesizing this compound is a one-pot, four-component reaction. This reaction typically involves an aromatic aldehyde (such as benzaldehyde), a ketone (like acetophenone), malononitrile (B47326), and an ammonium (B1175870) salt (commonly ammonium acetate) which serves as the nitrogen source. mdpi.comscielo.br

The synthesis generally proceeds in a two-step sequence within a single pot:

Chalcone (B49325) Formation: Initially, the aldehyde and ketone undergo a base-catalyzed aldol (B89426) condensation to form an α,β-unsaturated ketone, known as a chalcone. mdpi.com

Pyridine (B92270) Ring Formation: The formed chalcone then reacts with malononitrile and ammonium acetate (B1210297) under reflux conditions. mdpi.com

The proposed reaction mechanism for the formation of the 2-aminonicotinonitrile ring from the chalcone intermediate involves several key steps:

Knoevenagel Condensation: Benzaldehyde reacts with malononitrile to produce 2-benzylidenemalononitrile. ias.ac.in

Michael Addition: Acetophenone (B1666503) reacts with ammonium acetate to form an enamine intermediate, which then acts as a Michael donor, adding to the 2-benzylidenemalononitrile acceptor. ias.ac.in

Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration and oxidation (often aerial oxidation) to yield the stable, aromatic this compound ring. ias.ac.inscispace.com

A related classical method is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. numberanalytics.comwikipedia.orglscollege.ac.in While not a direct route for this specific multi-component synthesis, it establishes the fundamental principle of nitrile cyclization that underpins the formation of the final product.

Exploration of Novel Catalytic and Non-Catalytic Approaches to this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalysts for the synthesis of this compound derivatives. These novel approaches aim to improve yields, shorten reaction times, and allow for milder reaction conditions.

Catalytic Approaches:

Copper Catalysis: Copper-based catalysts, such as copper(II) acetate (Cu(OAc)₂), have been employed as effective and green promoters. scispace.comajol.info Heterogeneous catalysts like copper nanoparticles supported on charcoal (Cu/C) have also been developed, offering the significant advantage of easy recovery and reusability for at least eight cycles without a significant loss of activity. scielo.br Copper-catalyzed cyclization of oxime esters with malononitrile and aldehydes also provides access to 2-aminonicotinonitriles. acs.orgnih.gov

Nanomagnetic Catalysis: Innovative nanomagnetic catalysts, for instance, those based on a urea-based ligand supported on Fe₃O₄@SiO₂ nanoparticles, have been investigated. tandfonline.comresearchgate.net These catalysts are highly efficient and can be easily separated from the reaction mixture using an external magnet, facilitating their reuse. researchgate.net

Organocatalysis: L-proline, an inexpensive and environmentally benign amino acid, has been shown to be an effective catalyst for this transformation, particularly under aqueous conditions. ias.ac.in It is believed to activate the carbonyl group of the aldehyde, thereby accelerating the initial Knoevenagel condensation. ias.ac.in

Non-Catalytic Approaches:

Microwave Irradiation: The use of microwave irradiation as an energy source can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov

Ultrasonic Irradiation: Similar to microwaves, ultrasound has been used to expedite the reaction and increase the efficiency of the synthesis. mdpi.com

Table 1: Comparison of Selected Catalytic Systems for Synthesis of 2-Aminonicotinonitrile Derivatives

| Catalyst | Precursors | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Aromatic aldehydes, Acetophenones, Malononitrile, Ammonium acetate | Ethanol (B145695) | Reflux | High | ajol.info, scispace.com |

| Cu/C | Acetophenone, Benzaldehyde, Malononitrile, Ammonium acetate | Chloroform | Air | Good to Excellent | scielo.br |

| L-proline (10 mol%) | Acetophenone, Benzaldehyde, Malononitrile, Ammonium acetate | Water | 60 °C, 40 min | Good | ias.ac.in |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Aldehydes, Acetophenones, Malononitrile, Ammonium acetate | Solvent-free | 110 °C | High | bohrium.com |

| None (Microwave) | Chalcones, Malononitrile, Ammonium acetate | Ethanol | MW irradiation | High | mdpi.com, nih.gov |

Precursor Reactivity and Functional Group Compatibility in this compound Formation

The success of the multi-component synthesis of this compound is highly dependent on the reactivity of its precursors and the compatibility of various functional groups. The primary precursors are an aldehyde, a ketone, and malononitrile.

For instance, syntheses have been successfully performed using various substituted precursors to yield compounds like:

2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile umich.edu

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile umich.edu

2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile mdpi.com

2-Amino-6-phenyl-4-p-tolylnicotinonitrile umich.edu

The reaction demonstrates good compatibility with halide, ether, and alkyl functional groups on the aromatic precursors. The nitrile and amino groups of the product are also stable under the typical reaction conditions.

Table 2: Examples of Synthesized this compound Derivatives and Yields

| 4-Position Substituent (from Aldehyde) | 6-Position Substituent (from Ketone) | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Phenyl | Ethanol / Reflux | 92 | mdpi.com |

| Phenyl | 3-Methoxyphenyl | Ethanol / Reflux | 76.4 | mdpi.com |

| 4-Chlorophenyl | 3-Methoxyphenyl | Ethanol / Reflux | 80.6 | mdpi.com |

| 4-Methoxyphenyl (B3050149) | 3-Methoxyphenyl | Ethanol / Reflux | 72.5 | mdpi.com |

| Phenyl | 4-Chlorophenyl | Ethanol / Reflux | High | ajol.info |

| Phenyl | 4-Tolyl | Not Specified | High | umich.edu |

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

Selectivity is a critical aspect of synthesizing complex molecules. In the context of this compound, chemoselectivity and regioselectivity are the most relevant considerations.

Chemoselectivity: The reaction displays high chemoselectivity. In the multi-component mixture, the desired reaction pathway—Knoevenagel condensation, Michael addition, and cyclization—occurs preferentially over other potential side reactions. The functional groups of the precursors react in a specific and predictable manner to form the pyridine ring.

Regioselectivity: When symmetrical ketones like acetophenone are used, regioselectivity is not a concern. However, if an unsymmetrical ketone is employed, the possibility of forming two different regioisomers arises. For example, the reaction of 2-butanone (B6335102) with 2-benzylidenemalononitrile has been shown to exclusively yield 2-amino-5,6-dimethyl-4-phenylnicotinonitrile, indicating a high degree of regioselectivity where the reaction proceeds via the more substituted enamine intermediate. arkat-usa.org This selectivity is crucial for the synthesis of specifically substituted pyridines.

Stereoselectivity: As this compound is an achiral, aromatic molecule, stereoselectivity is not a factor in its direct synthesis.

Green Chemistry Principles and Sustainable Synthesis of this compound

Adherence to green chemistry principles is increasingly important in chemical synthesis. Several strategies have been applied to the synthesis of this compound to make it more sustainable.

Atom Economy: The one-pot, multi-component nature of the synthesis is inherently atom-economical, as most of the atoms from the reactants are incorporated into the final product, minimizing waste. scielo.br

Use of Greener Solvents: Traditional syntheses often use organic solvents. A significant green improvement has been the use of water as a reaction medium, often in conjunction with an organocatalyst like L-proline. mdpi.comias.ac.in

Solvent-Free Reactions: Some of the most sustainable methods involve performing the reaction under solvent-free conditions, often facilitated by heat or a solid catalyst. researchgate.netbohrium.com This completely eliminates solvent waste.

Energy Efficiency: Employing microwave or ultrasonic irradiation provides energy-efficient alternatives to conventional heating, drastically reducing reaction times from hours to minutes. mdpi.com

Recyclable Catalysts: The development of heterogeneous and nanomagnetic catalysts is a cornerstone of green synthesis for this compound. Catalysts like Cu/C and magnetic nanoparticle-supported catalysts can be easily recovered and reused multiple times, reducing cost and waste. scielo.brresearchgate.netbohrium.com

Use of Benign Catalysts: The use of inexpensive, non-toxic, and readily available catalysts like Cu(OAc)₂ and L-proline aligns with green chemistry principles. ias.ac.inajol.info

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Principle | Approach | Key Advantages | Reference(s) |

|---|---|---|---|

| Alternative Solvents | Use of water as a solvent with L-proline catalyst. | Environmentally benign, safe, readily available. | mdpi.com, ias.ac.in |

| Solvent-Free Conditions | Reaction of precursors with a nanomagnetic MOF catalyst. | Eliminates solvent waste, easy product isolation. | bohrium.com |

| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times, lower energy consumption. | mdpi.com, nih.gov |

| Recyclable Catalysis | Copper nanoparticles on charcoal (Cu/C). | Catalyst can be filtered and reused >8 times. | scielo.br |

| Recyclable Catalysis | Fe₃O₄-based nanomagnetic catalysts. | Easy separation with a magnet, reusable. | researchgate.net |

| High Atom Economy | One-pot four-component reaction. | Minimizes byproducts and waste streams. | scielo.br, scispace.com |

Chemical Reactivity and Transformation Pathways of 2 Amino 6 Phenylnicotinonitrile

Reactivity of the Amino Group in 2-Amino-6-phenylnicotinonitrile Towards Electrophiles and Nucleophiles

The amino group (-NH₂) at the 2-position of the pyridine (B92270) ring is a primary determinant of the molecule's reactivity. This group is nucleophilic due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily react with a variety of electrophiles.

Reactions with Electrophiles:

Acylation: The amino group can be acylated using reagents like acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. This reaction proceeds regioselectively at the amino group. d-nb.info

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Reaction with Isocyanates and Isothiocyanates: The amino group reacts with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. For example, treatment with various alkyl or aryl isothiocyanates in refluxing ethanol (B145695) leads to the formation of the corresponding thiourea derivatives. ekb.eg

Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of Schiff bases (imines). This reaction is often carried out in the presence of an acid catalyst. For example, 3-amino-pyrazolopyridine derivatives, which are structurally related to this compound, react with different aldehydes in refluxing glacial acetic acid to produce Schiff bases. ekb.eg

Reaction with Phthalic Anhydride (B1165640): 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile reacts with phthalic anhydride in acetic acid under reflux or microwave irradiation to yield 2-(1,3-dioxoisoindolin-2-yl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile. rsc.org

The reactivity of the amino group is influenced by the electronic properties of the pyridine ring and the phenyl substituent. The electron-withdrawing nature of the nitrile group can slightly decrease the nucleophilicity of the amino group compared to a simple aminopyridine.

Reactivity with Nucleophiles:

Transformations Involving the Nitrile Moiety of this compound

The nitrile (-C≡N) group is another key functional center in this compound, offering a variety of transformation possibilities. Its electron-withdrawing nature also influences the reactivity of the pyridine ring.

Common Transformations:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The specific product depends on the reaction conditions.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to aminomethylpyridine derivatives.

Addition of Nucleophiles: The nitrile group can undergo nucleophilic addition. For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis.

Cyclization Reactions: The nitrile group is often a key participant in cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of 2-aminonicotinonitriles with various reagents can lead to the synthesis of fused pyrimidines. researchgate.net Intramolecular cyclization between a cyano group and other functional groups within the same molecule is a common strategy for building complex heterocyclic structures. researchgate.net

The following table summarizes some of the key transformations of the nitrile group:

| Reagent(s) | Product Type | General Conditions |

| H₃O⁺, heat | Carboxylic acid | Acidic hydrolysis |

| NaOH, H₂O, heat | Carboxylate salt | Basic hydrolysis |

| LiAlH₄, then H₂O | Primary amine | Reduction |

| RMgX, then H₃O⁺ | Ketone | Grignard reaction |

Aromatic Substitution Reactions on the Phenyl Ring of this compound

The phenyl ring attached at the 6-position of the pyridine core can undergo electrophilic aromatic substitution reactions. The pyridine ring itself acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609). However, substitution is still possible under appropriate conditions.

Typical Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration will depend on the directing influence of the pyridine substituent.

Halogenation: Halogens like bromine or chlorine can be introduced onto the phenyl ring in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. ksu.edu.sa

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can lead to the introduction of a sulfonic acid group (-SO₃H) onto the phenyl ring. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, are generally less effective when powerful electron-withdrawing groups are present on the aromatic ring. minia.edu.eg Given the deactivating nature of the pyridine ring, these reactions may require harsh conditions or may not proceed at all.

The following table outlines the reagents for these substitution reactions:

| Reaction | Reagent(s) | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Bromination | Br₂, FeBr₃ | Br⁺ |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ |

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Building Block

This compound is a valuable precursor for the synthesis of a wide variety of fused heterocyclic systems. The presence of the amino and nitrile groups in a 1,3-relationship on the pyridine ring is ideal for annulation reactions, where a new ring is fused onto the existing pyridine core.

Key Annulation Strategies:

Synthesis of Pyrazolo[3,4-b]pyridines: Reaction with hydrazine (B178648) or its derivatives is a common method to construct a pyrazole (B372694) ring fused to the pyridine, yielding pyrazolo[3,4-b]pyridine derivatives. d-nb.infoekb.egresearchgate.net For instance, treatment of related 2-chloronicotinonitriles with hydrazine hydrate (B1144303) affords 3-amino-pyrazolopyridine derivatives. ekb.eg

Synthesis of Pyrido[2,3-d]pyrimidines: Cyclocondensation reactions with reagents containing a C-N-C fragment, such as formamide (B127407) or urea, can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net

Synthesis of Thieno[2,3-b]pyridines: The Gewald reaction, involving the reaction of the aminonitrile with a ketone or aldehyde and elemental sulfur, can be used to construct a fused thiophene (B33073) ring.

Multicomponent Reactions: this compound can participate in one-pot multicomponent reactions to generate complex heterocyclic structures. For example, a one-pot, four-component condensation of an acetyl compound, an aromatic aldehyde, a nitrile derivative, and ammonium (B1175870) acetate (B1210297) can produce nicotinonitrile derivatives. rsc.org

These annulation reactions are powerful tools for creating diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The specific outcome of the reaction depends on the chosen coreactant and reaction conditions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target different functional groups within the molecule, leading to a variety of products.

Oxidation Reactions:

Oxidation of the Amino Group: The primary amino group can be oxidized. For example, cytochrome P450 enzymes can catalyze the oxidation of aminopyridines to their corresponding nitroso derivatives. nih.gov Chemical oxidizing agents can also be employed, though careful selection is needed to avoid side reactions.

Oxidation of the Pyridine Ring: Strong oxidizing agents can lead to the formation of pyridine N-oxides. However, the presence of the electron-donating amino group can make the ring more susceptible to oxidative degradation under harsh conditions.

Oxidation of the Phenyl Ring: Under vigorous conditions, the phenyl ring can be oxidized, potentially leading to ring cleavage.

Reduction Reactions:

Reduction of the Nitrile Group: As mentioned previously, the nitrile group can be readily reduced to a primary amine using powerful reducing agents like LiAlH₄. youtube.com

Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂/Pd) can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions required for this reduction are typically more forcing than those needed for the reduction of a simple benzene ring.

Reduction of the Phenyl Ring: The phenyl ring can also be reduced to a cyclohexyl ring via catalytic hydrogenation, often requiring high pressure and temperature.

Reduction of Nitro Derivatives: If a nitro group has been introduced onto the phenyl ring via nitration, it can be subsequently reduced to an amino group using reagents like Sn/HCl or catalytic hydrogenation.

The selective oxidation or reduction of a specific functional group in the presence of others is a key challenge in the synthetic manipulation of this molecule and often requires careful choice of reagents and reaction conditions.

Derivatives and Structure Activity Relationship Sar Studies of 2 Amino 6 Phenylnicotinonitrile Analogues

Rational Design and Synthesis of Novel 2-Amino-6-phenylnicotinonitrile Derivatives

The development of new this compound analogues is often guided by rational design principles aimed at targeting specific biological pathways. For instance, derivatives have been designed as potential inhibitors of enzymes crucial in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase. nih.govacs.org The design strategy frequently involves modifying the substituents on the phenyl rings at the C-4 and C-6 positions of the nicotinonitrile core to optimize interactions with the target protein. researchgate.net

A prevalent method for synthesizing these compounds is the one-pot, four-component reaction. nih.gov This efficient approach typically involves the condensation of a chalcone (B49325) (or its precursors, an aldehyde and an acetophenone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). acs.orgmdpi.com This methodology allows for significant structural diversity by simply varying the initial aldehyde and acetophenone (B1666503) reactants. For example, a series of 2-amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)nicotine nitrile derivatives were synthesized via a one-pot reaction of acetyl triazole, various aldehydes, and malononitrile. acs.org

Synthetic Strategies for Peripheral Modification of the Nicotinonitrile Core and Phenyl Substituent

Peripheral modification of the this compound scaffold is key to fine-tuning its chemical and biological properties. Various synthetic strategies are employed to achieve this, primarily focusing on altering the aryl groups at the 4- and 6-positions and functionalizing the amino and cyano groups.

The most common strategy is the multicomponent synthesis, which allows for the introduction of a wide array of substituents on the phenyl rings. mdpi.comwisdomlib.org For example, using differently substituted benzaldehydes and acetophenones in the initial reaction mixture leads to a diverse library of analogues. nih.govmdpi.com

Further modifications can be achieved through subsequent reactions. The pyridone tautomer of the nicotinonitrile can be chlorinated using reagents like phosphorus oxychloride, creating a reactive intermediate for further derivatization. acs.org The amino group can also be a site for modification, such as through cyclization reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net

Table 1: Synthetic Strategies for this compound Derivatives

| Strategy | Description | Key Reactants | Example Product | Reference(s) |

| One-Pot Multicomponent Reaction | Condensation reaction to form the core nicotinonitrile ring structure in a single step. | Aldehydes, Ketones (or Chalcones), Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylnicotinonitriles | nih.gov, mdpi.com, acs.org |

| Chlorination | Conversion of the 2-hydroxypyridine (B17775) (pyridone) tautomer to a 2-chloro derivative. | Phosphorus Oxychloride | 2-Chloro-4-(2-chloroquinolin-3-yl)-6-phenylnicotinonitriles | acs.org |

| Cyclization | Intramolecular or intermolecular reaction, often involving the 2-amino group, to form fused ring systems. | Formamide (B127407), Phenyl isothiocyanate | Pyrido[2,3-d]pyrimidines | nih.gov, researchgate.net |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form new carbon-carbon bonds, often to create biaryl systems. | Phenylboronic acid | 1,3,5-tris(5-phenylthiophen-2-yl)benzene | rsc.org |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound Derivatives

The definitive identification and structural confirmation of newly synthesized this compound derivatives rely on a suite of advanced analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify key functional groups. Characteristic absorption bands for the amino (N-H) group are typically observed in the range of 3300–3487 cm⁻¹, while the cyanide (C≡N) group shows a sharp band around 2205–2224 cm⁻¹. acs.orgmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the molecular framework. researchgate.net ¹H NMR helps to identify the protons in different chemical environments, such as those on the aromatic rings and the amino group, while ¹³C NMR confirms the carbon skeleton of the molecule. nih.govacs.org

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.govresearchgate.net

Single Crystal X-ray Diffraction offers unambiguous proof of the molecular structure by determining the precise three-dimensional arrangement of atoms and the bond lengths and angles within the crystal lattice. aalto.finih.gov This technique was used to determine the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealing two independent molecules with similar geometries within the crystal. aalto.fi

Elemental Analysis provides the percentage composition of elements (C, H, N), which is then compared with the calculated theoretical values to confirm the empirical formula of the compound. acs.org

Establishment of Structure-Reactivity and Structure-Biological Activity Relationships for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of this compound analogues influence their biological effects. These studies have established clear links between the nature and position of substituents and the resulting biological activity, particularly in the context of anticancer research. informahealthcare.com

For instance, a study on 2-amino-4,6-diphenylnicotinonitriles (APNs) as potential anticancer agents found that the substituents on the phenyl rings significantly impact cytotoxicity. mdpi.com Compound 3 in that study, featuring a 4-chlorophenyl group at the C4 position and a 4-methoxyphenyl (B3050149) group at the C6 position, demonstrated exceptional cytotoxicity against breast cancer cell lines, even surpassing the standard drug Doxorubicin. mdpi.com In contrast, other substitutions led to moderate or slightly lower potency. mdpi.com This highlights the importance of the electronic and steric properties of the substituents.

Another study investigating novel 2-aminonicotinonitrile derivatives as autophagy enhancers revealed that substituents at the C-4 and C-6 positions were critical for enhancing activity, whereas modifications at the C-5 position had a detrimental effect. researchgate.net The introduction of an indole (B1671886) core has also been shown to improve the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines. nih.gov

The electronic properties of the molecules, such as their electronegativity and HOMO-LUMO energy gaps, have been correlated with their reactivity and biological potential. mdpi.com SAR studies indicate that electron-donating moieties on the C-4 aryl group can be a key requirement for inhibitory activity in some related heterocyclic systems. nih.gov

Table 2: Selected 2-Amino-4,6-diphenylnicotinonitrile (APN) Derivatives and their In Vitro Cytotoxicity

| Compound | R¹ (at C4-phenyl) | R² (at C6-phenyl) | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. MCF-7 | Reference |

| 1 | H | H | 18.21 ± 1.3 | 23.41 ± 1.8 | mdpi.com |

| 2 | H | OCH₃ | 8.01 ± 0.5 | 16.20 ± 1.3 | mdpi.com |

| 3 | Cl | OCH₃ | 4.87 ± 0.3 | 3.98 ± 0.2 | mdpi.com |

| 4 | OCH₃ | H | 6.93 ± 0.4 | 5.59 ± 0.3 | mdpi.com |

| 5 | OCH₃ | OCH₃ | 15.52 ± 1.2 | 20.07 ± 1.5 | mdpi.com |

| 6 | Cl | H | 10.23 ± 0.8 | 9.47 ± 0.7 | mdpi.com |

| Doxorubicin | - | - | 5.86 ± 0.4 | 4.97 ± 0.3 | mdpi.com |

Molecular and Cellular Mechanism Investigations of 2 Amino 6 Phenylnicotinonitrile

Inhibition Kinetics and Binding Modalities of 2-Amino-6-phenylnicotinonitrile with Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2)

While specific kinetic parameters (K_i, IC_50) for the direct interaction between this compound and Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) are not extensively detailed in publicly available literature, the broader class of aminocyanopyridine compounds has been patented for its potential as MK-2 inhibitors. google.com MK-2 is a critical downstream kinase in the p38 MAPK signaling cascade. google.com The inhibition of MK-2 is a strategic approach to modulate the inflammatory response with potentially greater selectivity and fewer side effects than targeting the upstream p38 kinase. google.com

Inhibitors of MK-2 can function through various binding modalities. For instance, other classes of MK-2 inhibitors, such as 4-anilino-6-phenyl-quinolines, have been shown to exhibit mixed ATP-competitive and non-competitive binding. google.com Some inhibitors are designed to be irreversible, forming covalent bonds with specific residues like cysteine within the kinase. google.com The binding mode of this compound to MK-2 would likely involve hydrogen bonding through its amino group and interactions with the pyridine (B92270) ring, a common feature for kinase inhibitors of this scaffold. researchgate.net

Elucidation of the Modulatory Role of this compound within the p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress. google.comnih.gov Activation of this pathway leads to a cascade of events, including the phosphorylation and activation of MK-2. google.com By inhibiting MK-2, this compound would act downstream of p38, effectively intercepting the signal before it reaches many key substrates responsible for the inflammatory response. google.com

This downstream point of intervention is significant. Direct inhibition of p38 MAPK has been explored therapeutically, but it is associated with toxicity concerns due to the wide range of substrates that p38 phosphorylates, affecting numerous cellular processes beyond inflammation. nih.gov Targeting MK-2, a more specialized downstream effector, offers a more focused modulation of the p38 pathway's pro-inflammatory outputs. google.com Therefore, this compound's role is not to inhibit p38 directly but to block the transmission of its inflammatory signals via MK-2.

Impact of this compound on Downstream Substrates of MK-2

The activation of MK-2 by p38 leads to the phosphorylation of several key downstream substrates that mediate the inflammatory response. The primary and best-characterized substrate of MK-2 is the small heat shock protein 27 (Hsp27). nih.govnih.gov Other important substrates include:

Lymphocyte-specific protein 1 (LSP1)

cAMP response element-binding protein (CREB) nih.gov

Activating transcription factor 1 (ATF1)

Serum response factor (SRF)

Tyrosine hydroxylase

Phosphorylation of these substrates by MK-2 regulates processes like mRNA stability of inflammatory cytokines and cytoskeletal rearrangement. nih.govnih.gov For example, phosphorylation of Hsp27 is linked to increased stability of inflammatory gene mRNAs and can regulate NF-κB activation. nih.govnih.gov By inhibiting MK-2, this compound would prevent the phosphorylation of these substrates, thereby disrupting these downstream inflammatory processes. The anticipated effect would be a reduction in the cellular activities driven by these proteins following an inflammatory stimulus.

Table 1: Key Downstream Substrates of MK-2

| Substrate | Function in Inflammatory Pathway | Potential Impact of MK-2 Inhibition |

|---|---|---|

| Hsp27 | Regulates mRNA stability of cytokines (e.g., TNF-α), cytoskeletal dynamics, and NF-κB signaling. nih.govnih.govresprotect.de | Decreased cytokine production, altered cell migration. |

| LSP1 | Involved in leukocyte motility and adhesion. | Reduced inflammatory cell migration. |

| CREB/ATF1 | Transcription factors involved in gene expression. nih.gov | Altered expression of inflammatory and stress-response genes. |

| SRF | Transcription factor regulating cytoskeletal and immediate-early genes. | Modulation of cell structure and response to stress. |

| Tyrosine Hydroxylase | Rate-limiting enzyme in catecholamine biosynthesis. | Potential modulation of neurotransmitter-related stress responses. |

Effects of this compound on Pro-inflammatory Cytokine Production and Gene Expression Profiles

A primary consequence of p38/MK-2 pathway activation is the increased production of pro-inflammatory cytokines and the expression of inflammatory genes. google.comassaygenie.com The pathway plays a crucial role in regulating the synthesis of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) at the post-transcriptional level. google.commdpi.com

Furthermore, the pathway drives the expression of key inflammatory enzymes and molecules:

Cyclooxygenase-2 (Cox-2): An enzyme responsible for prostaglandin (B15479496) synthesis during inflammation. google.com

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a mediator of inflammation. google.com

Vascular Cell Adhesion Molecule-1 (VCAM-1): An adhesion molecule that facilitates the recruitment of immune cells to sites of inflammation. google.com

Inhibition of MK-2 by compounds like this compound is expected to significantly reduce the production and expression of these inflammatory mediators. Studies on other MK-2 inhibitors have demonstrated potent, dose-dependent reductions in cytokines like TNF-α and IL-6 in cellular and in vivo models. nih.govthe-rheumatologist.orgresearchgate.net This makes MK-2 inhibitors, and by extension this compound, promising candidates for managing inflammatory conditions.

Investigation of this compound as a Chemical Probe for Inflammatory Response Pathways

Chemical probes are essential tools for dissecting complex biological pathways. rsc.org Probes with fluorescent properties are particularly valuable for bio-imaging applications. nih.govnih.gov The 2-amino-4,6-diphenylnicotinonitrile scaffold, which is closely related to this compound, has been shown to possess intrinsic fluorescence. mdpi.comdntb.gov.ua This suggests that this compound may also have fluorescent properties that could be exploited.

A fluorescent inhibitor of MK-2 could be used to visualize the kinase's localization and activity within living cells during an inflammatory response. Such a probe would allow researchers to track the dynamics of the p38/MK-2 pathway in real-time, providing insights into its activation and regulation. While this compound has not been explicitly developed as a chemical probe, its structural framework holds potential for the rational design of such tools for studying inflammatory signaling. nih.gov

Comparative Mechanistic Analysis of this compound with Other p38 and MK-2 Inhibitors

The therapeutic strategy of targeting the p38/MK-2 axis has led to the development of numerous inhibitors targeting either p38 or MK-2. A comparative analysis reveals key mechanistic differences that favor MK-2 inhibition.

Table 2: Comparative Analysis of p38 vs. MK-2 Inhibition

| Feature | p38 Inhibitors | MK-2 Inhibitors (Anticipated for this compound) |

|---|---|---|

| Target | p38 MAP Kinase (all isoforms) nih.gov | MAPK-Activated Protein Kinase 2 (MK-2) nih.gov |

| Spectrum of Activity | Broad: Affects all downstream p38 substrates (e.g., MK-2, PRAK, ATF2). nih.gov | Narrow: Primarily affects substrates of MK-2 (e.g., Hsp27). nih.gov |

| Key Anti-inflammatory Effect | Blocks production of TNF-α, IL-1β, IL-6. assaygenie.com | Blocks production of TNF-α, IL-1β, IL-6. nih.gov |

| Toxicity/Side Effects | Associated with liver toxicity and suppression of anti-inflammatory responses in clinical trials. nih.gov | Predicted to have a better safety profile due to higher target specificity. nih.gov |

| Feedback Mechanisms | Can cause paradoxical activation of other stress pathways like JNK. | Does not appear to induce compensatory JNK activation. |

Inhibition of p38 can lead to unintended effects by blocking its diverse functions, including some that are anti-inflammatory or essential for cellular homeostasis. nih.gov In contrast, inhibiting MK-2 is a more refined approach, selectively blocking the pro-inflammatory branch of the pathway while leaving other p38 functions intact. This selectivity is expected to translate into a better therapeutic window for compounds like this compound compared to broad-spectrum p38 inhibitors.

Computational Chemistry and in Silico Studies of 2 Amino 6 Phenylnicotinonitrile

Quantum Mechanical Calculations and Electronic Structure Analysis of 2-Amino-6-phenylnicotinonitrile

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been extensively used to investigate the electronic structure of this compound and its derivatives. These studies provide valuable insights into the molecule's geometry, stability, and reactivity.

For instance, DFT and DFT dispersion corrected (DFT-D3) calculations have been applied to study the structural and chemical properties of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. echemcom.comaalto.fi These calculations have shown that dispersion forces play a significant role in the stability of the crystal structure. echemcom.comaalto.fi Furthermore, the analysis of molecular orbital interactions has revealed that hydrogen bonding between molecules can be a driving force for dimerization. echemcom.comaalto.fi

Time-dependent density functional theory (TD-DFT) has also been employed to model the electronic fluorescence spectra of 2-amino-4,6-diphenylnicotinonitriles. mdpi.com This approach helps in understanding the electronic transitions and provides insights into the photophysical properties of these compounds. mdpi.com A key finding from these studies is the correlation between the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and the molecule's polarizability; a smaller energy gap indicates that the molecule is highly polarizable and requires less energy for excitation. mdpi.com

The following table summarizes key electronic properties calculated for some this compound derivatives using DFT methods:

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-Amino-4,6-diphenylnicotinonitrile | -5.93 | -1.78 | 4.15 | 4.56 |

| 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile | -5.87 | -1.72 | 4.15 | 5.21 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | -6.01 | -1.91 | 4.10 | 3.89 |

| 2-Amino-6-(3-methoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | -5.79 | -1.68 | 4.11 | 5.89 |

| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | -5.84 | -1.75 | 4.09 | 5.34 |

| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | -5.92 | -1.88 | 4.04 | 4.67 |

This data is derived from a study on 2-amino-4,6-diphenylnicotinonitriles and may not represent this compound itself but provides insights into the properties of closely related structures. mdpi.com

Molecular Docking and Dynamics Simulations to Predict Binding Interactions of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of potential drug candidates with their biological targets.

Molecular docking studies have been conducted on derivatives of this compound to explore their interactions with various biological targets. For example, novel pyridine (B92270) derivatives, including a 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, were subjected to molecular docking analysis to understand their antimicrobial and antioxidant activities. nih.gov Similarly, docking studies on 2,6-diaryl-substituted pyridines have been performed to evaluate their cytotoxic effects against cancer cell lines. mdpi.com

In a study on 2-amino-6-(4-metoxyphenyl)-4-phenyl-1,2-dihydropyrimidin-2-one, a related compound, molecular docking and molecular dynamics simulations revealed that the compound could access the active pocket of the GLUT4 protein, a target for type 2 diabetes. researchgate.net The stability of this interaction was further supported by the uniform behavior of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots during the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for predicting the activity of new, untested compounds.

QSAR studies have been performed on various derivatives of 2-aminonicotinonitrile. For example, a QSAR study was conducted on a series of HIV-1 reverse transcriptase inhibitors, including 2-amino-6-arylsulfonylbenzonitriles, using multiple linear regression and other nonlinear regression methods. nih.gov This study used topological, geometrical, and quantum mechanical descriptors to build predictive models for anti-HIV-1 activity and binding affinity. nih.gov

In another study, QSAR models were developed for chalcone (B49325) derivatives to predict their antimycobacterial activity. researchgate.net The models indicated that the introduction of specific functional groups at different positions of the chalcone scaffold could enhance the anti-tuberculosis activity. researchgate.net Similarly, QSAR models based on multilayer perceptron neural networks have been used to assess and predict the corrosion inhibition performance of ionic liquids, demonstrating the broad applicability of this computational approach. researchgate.net

Prediction of Metabolic Pathways and Reactivity Profiles of this compound via Computational Methods

In silico tools can predict the metabolic fate of a chemical compound by identifying potential sites of metabolism and the resulting metabolites. These predictions are crucial in the early stages of drug discovery to assess the potential for the formation of active or toxic metabolites.

Computational tools like MetaTox, SwissADME, pKCMS, and PASS can be used to predict Phase I and II metabolites. nih.gov For example, in silico methods can predict reactions such as aromatic hydroxylation (Phase I) and O-glucuronidation, O-sulfation, and methylation (Phase II). nih.gov These predictions can then be used to create a suspect screening list for confirmation by experimental techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Computational platforms such as Molecular Forecaster's IMPACTS (In silico Metabolism Prediction by Activated Cytochromes and Transition States) module can model the transition states between a drug and cytochrome P450 enzymes to identify the most likely sites of metabolism. mdpi.com This approach considers the reactivity, ligand-protein binding affinity, and the geometry of the transition state to generate its predictions. mdpi.com

In Silico Design and Virtual Screening of Novel this compound Analogues with Enhanced Specificity

In silico design and virtual screening are powerful computational techniques used to identify promising new drug candidates from large chemical libraries. These methods allow for the rapid and cost-effective screening of millions of compounds to select a smaller, more manageable set for experimental testing.

Virtual screening workflows often combine multiple computational methods. For instance, a pharmacophore-based search can be used to identify compounds with the desired three-dimensional arrangement of chemical features, followed by molecular docking to predict their binding affinity to the target protein. nih.gov The results can be further refined by calculating the binding free energy to rank the potential hits. nih.gov

This approach has been successfully used to identify novel inhibitors for various targets. nih.gov For example, a combinatorial virtual screening approach was used to discover a novel scaffold for tankyrase (TNKS) inhibition to combat colorectal cancer. nih.gov Similarly, virtual screening of phenylalanine analogues has been used to predict their binding to phenylalanyl-tRNA synthetase. nih.gov The development of automated quantum mechanics-based workflows for predicting regioselectivity in C-H activation further enhances the ability to design novel synthetic routes for complex molecules. beilstein-journals.org

Advanced Research Applications in Chemical Biology and Material Science

Utilization of 2-Amino-6-phenylnicotinonitrile as a Scaffold for the Development of Novel Chemical Tools in Signal Transduction Research

The 2-amino-3-cyanopyridine (B104079) framework, which forms the core of this compound, is a highly valued scaffold in medicinal chemistry for designing structures that can modulate biological pathways. nih.gov Its inherent reactivity and structural features allow for the synthesis of a wide array of derivatives capable of interacting with biological targets, particularly those involved in signal transduction. Signal transduction pathways are crucial cellular communication networks, and their dysregulation is often implicated in diseases.

Researchers have utilized the this compound scaffold to develop molecules with potential therapeutic applications. For instance, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have shown cytotoxic activity against various human tumor cell lines, suggesting that the introduction of an indole (B1671886) group can enhance the antitumor properties of the 4,6-diaryl-2-amino-3-cyanopyridine core. nih.gov Further studies have focused on creating novel 3-cyanopyridine (B1664610) derivatives as modulators of survivin, an important protein in cell survival, and as inducers of apoptosis (programmed cell death). mdpi.com The structure-activity relationship (SAR) studies in this research indicated that the 2-amino-3-cyanopyridine scaffold is a key component for the observed cytotoxic activity. mdpi.com These examples underscore the utility of this compound as a starting point for generating chemical probes to investigate and potentially target complex signaling cascades in cells.

Integration of this compound into Multi-Component Reaction Systems for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry. The synthesis of this compound and its derivatives is frequently achieved through MCRs.

A common method involves the one-pot reaction of an aldehyde (like benzaldehyde), a ketone (like acetophenone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). nih.govmdpi.com By systematically varying these initial components, chemists can generate a large library of substituted nicotinonitrile derivatives. This strategy offers a straightforward path to molecular diversity, which is crucial for screening and identifying compounds with desired biological or material properties. researchgate.net Various catalysts, including environmentally friendly options like cellulose (B213188) sulfuric acid, have been employed to facilitate these reactions, often in aqueous media, further enhancing their green credentials. researchgate.net The versatility of MCRs makes the this compound core readily accessible and easily modifiable for a broad range of research applications.

| Starting Materials | Catalyst/Conditions | Derivative Type | Reference |

|---|---|---|---|

| Benzaldehyde, 2,4-dimethoxy acetophenone (B1666503), malononitrile, ammonium acetate | Thermal or microwave irradiation | 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | nih.gov |

| Chalcones, malononitrile, ammonium acetate | Reflux in ethanol (B145695) | 2-Amino-4,6-diphenylnicotinonitriles | mdpi.com |

| 3-Acetylindole, aromatic aldehydes, ammonium acetate | Camphor-10-sulfonic acid | 2-Amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles | researchgate.net |

| Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate | Cellulose sulfuric acid in water | 2-Amino-4,6-diphenylnicotinonitriles | researchgate.net |

| Bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, terminal alkynes | Pyrrolidine and Pd-catalyst | Alkynyl-substituted 2-amino-4-phenylnicotinonitriles | rsc.org |

Research into this compound as a Precursor for Advanced Organic Materials (e.g., polymers, optoelectronic materials)

The unique photophysical properties of this compound and its derivatives have positioned them as promising candidates for the development of advanced organic materials. mdpi.com These compounds, particularly 2-amino-4,6-diphenylnicotinonitriles (APNs), can exhibit fluorescence, a property valuable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comresearchgate.net

Research has shown that the fluorescence of APNs is highly sensitive to their environment, a phenomenon known as solvatochromism. mdpi.com The emission wavelength can shift depending on the polarity of the solvent, which is a desirable characteristic for creating sensors that can detect changes in their surroundings. mdpi.com The ability to tune these optical properties by modifying the chemical structure—for example, by adding different substituent groups to the phenyl rings—is a key area of investigation. mdpi.comresearchgate.net This tunability allows for the rational design of materials with specific light-emitting characteristics for targeted applications in fields ranging from biological imaging to energy conversion technologies. mdpi.commdpi.com

| Compound | Substituents | Emission Maxima (λem, nm) in Dichloromethane | Emission Maxima (λem, nm) in Acetonitrile | Reference |

|---|---|---|---|---|

| APN 1 | Unsubstituted | 494 | 527 | mdpi.com |

| APN 3 | 4-Cl on one phenyl ring, 3-Cl on the other | 502 | 535 | mdpi.com |

| APN 4 | 4-OCH3 on one phenyl ring, 3-OCH3 on the other | 512 | 542 | mdpi.com |

| APN 5 | 4-OCH3 on one phenyl ring | 505 | 537 | mdpi.com |

Development of High-Throughput Screening Assays Incorporating this compound for Target Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds to identify "leads" with potential therapeutic activity. bmglabtech.com HTS assays can be broadly categorized as biochemical or cell-based. semanticscholar.org The development of novel probes and assay methodologies is crucial for advancing HTS capabilities.

Given their tunable fluorescent properties, derivatives of this compound are attractive candidates for incorporation into HTS assays as fluorescent probes. mdpi.com For example, a derivative could be designed to bind to a specific biological target, such as an enzyme or receptor. nih.gov In such an assay, a change in the fluorescence signal upon binding could be used to screen large compound libraries for molecules that displace the probe, thereby identifying new ligands for the target. This approach is particularly useful for target validation, a critical step in the drug discovery process that confirms the relevance of a biological target to a disease. nih.govmdpi.com The primary role of HTS is to identify these initial leads, which then undergo further optimization. bmglabtech.com The unique photophysical characteristics of the this compound scaffold offer a promising avenue for creating the specialized tools needed for next-generation screening assays.

Future Research Directions and Uncharted Territories for 2 Amino 6 Phenylnicotinonitrile

Exploration of New Synthetic Paradigms and Efficient Manufacturing Routes for 2-Amino-6-phenylnicotinonitrile

The synthesis of 2-aminonicotinonitrile derivatives has evolved significantly, moving from conventional heating methods to more sophisticated and sustainable approaches. arkat-usa.org Future research in this area should focus on developing even more efficient, environmentally benign, and economically viable manufacturing routes.

A primary frontier is the advancement of "green chemistry" protocols. The use of water as a reaction medium and biodegradable catalysts like cellulose (B213188) sulfuric acid has already shown promise for the synthesis of related 2-amino-4,6-diphenylnicotinonitriles, offering advantages such as simple work-up procedures, excellent yields, and catalyst recovery. nih.govacs.org Further exploration into solvent-free reactions, potentially accelerated by microwave or ultrasonic irradiation, could drastically reduce the environmental footprint of production. researchgate.net

Another promising avenue is the application of novel catalytic systems. Recent studies have demonstrated the high efficiency of nanomagnetic catalysts, such as Fe3O4-based nanoparticles, in the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles. researchgate.net These catalysts offer high yields, short reaction times, and easy separation from the reaction mixture using an external magnet. researchgate.net Similarly, the use of nanomagnetic metal-organic frameworks (MOFs) presents a cutting-edge approach, combining porosity, acidic groups, and magnetic properties for efficient and recyclable catalysis. acs.org The development of these advanced materials could lead to robust, scalable, and sustainable manufacturing processes. smolecule.coms3vanguardinitiative.eulineview.com

Future synthetic strategies could also move beyond the common four-component reactions involving an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). arkat-usa.org Exploring alternative starting materials and reaction pathways, such as the two-step process involving azidolysis of 2-chloro-4,6-diarylnicotinonitrile followed by chemoselective reduction, could provide access to novel derivatives and avoid the use of expensive reagents like malononitrile. arkat-usa.org

| Synthetic Approach | Catalyst/Conditions | Key Advantages |

| Green Synthesis | Cellulose Sulfuric Acid / Water | Environmentally friendly, simple work-up, high yield. nih.govacs.org |

| Nanomagnetic Catalysis | Fe3O4@SiO2-based catalysts | High efficiency, short reaction times, easy catalyst recovery. researchgate.net |

| Metal-Organic Frameworks | Fe3O4@MIL-53(Al) | Porous, acidic, magnetic, recyclable. acs.org |

| Phase-Transfer Catalysis | Aliquat 336® | Avoids expensive reagents, one-pot procedure. arkat-usa.org |

Deeper Investigation into Off-Target Interactions and Selectivity Profiles of this compound at the Proteomic Level

Many derivatives of the 2-aminonicotinonitrile scaffold are known to be potent kinase inhibitors. researchgate.netekb.eg While this activity is often the desired therapeutic effect, off-target interactions are a major contributor to adverse drug reactions and can lead to drug attrition. google.com Therefore, a critical area for future research is the comprehensive profiling of the off-target interactions of this compound and its derivatives at the proteomic level.

Modern proteomics offers powerful tools to achieve this. Techniques like liquid chromatography-mass spectrometry (LC-MS)-based proteomics can identify and quantify thousands of proteins from cell lysates, providing a global view of how a compound affects the cellular proteome. mdpi.comnih.gov By comparing the proteomes of cells treated with a this compound derivative to untreated cells, researchers can identify unintended changes in protein abundance, which may indicate off-target binding or modulation. mdpi.comnih.gov

Future studies should employ these shotgun proteomics strategies to create a "selected off-target proteome" (SOTP) for this class of compounds. mdpi.com This would involve identifying proteins that are inadvertently altered by the compound, going beyond the intended kinase targets. ekb.eg Such a platform could be used to evaluate new derivatives early in the discovery process, helping to select for candidates with higher selectivity and a lower potential for toxicity. This is particularly important for emerging modalities that might use this scaffold.

Furthermore, quantitative proteomic methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can provide precise quantification of protein expression changes, offering deeper insights into the cellular response to the compound. nih.gov Understanding these off-target effects is crucial for developing safer and more effective molecular probes and therapeutic candidates.

Application of Advanced Analytical Techniques for Real-Time Monitoring of this compound Transformations in Complex Chemical Environments

The optimization of chemical reactions and the understanding of transformation dynamics rely on precise analytical monitoring. Future research should leverage Process Analytical Technology (PAT) to monitor the synthesis and subsequent reactions of this compound in real-time.

Advanced spectroscopic techniques are central to this endeavor. For instance, on-line Nuclear Magnetic Resonance (NMR) spectroscopy, using systems like InsightMR, allows for the real-time tracking of reactants, intermediates, and products directly in the reaction vessel. This provides invaluable kinetic and mechanistic data, enabling rapid optimization of reaction conditions such as temperature, catalyst loading, and solvent choice to maximize yield and minimize impurities.

Other PAT tools, such as in-situ Fourier-transform infrared spectroscopy (FTIR) (e.g., ReactIR) and Raman spectroscopy, can also be implemented. These methods can monitor the formation and consumption of key functional groups, offering a continuous view of the reaction progress. When combined with mass spectrometry (e.g., GC-MS), a comprehensive picture of the reaction profile, including the detection of common impurities like dehalogenated byproducts or oxidation products, can be achieved. The application of these real-time analytics allows for dynamic parameter adjustment and a more profound understanding of the chemical transformations in complex environments.

| Analytical Technique | Application in Real-Time Monitoring | Potential Insights |

| On-line NMR (e.g., InsightMR) | Continuous tracking of molecular structures in the reaction mix. | Reaction kinetics, mechanistic pathways, intermediate identification. |

| In-situ FTIR (e.g., ReactIR) | Monitoring changes in functional group vibrations. | Reaction start/end points, conversion rates. |

| Raman Spectroscopy | Tracking molecular vibrations for process control. | Phase transitions, polymorphism, concentration changes. |

| GC-MS | Separation and identification of volatile components. | Impurity profiling, byproduct formation. |

Computational-Guided Discovery of Novel Biological Targets for this compound Beyond Kinase Inhibition

While kinase inhibition is a well-documented activity for many nicotinonitrile derivatives, the scaffold's versatility suggests it may interact with other biological targets. researchgate.netekb.eg The future of research in this area lies in the use of computational methods to predict and validate novel biological targets beyond the kinome.

In silico target prediction has become a powerful tool in drug discovery. nih.govnih.gov By using chemogenomic models that integrate information about the chemical structure of a ligand with protein sequence data, it is possible to predict potential compound-target interactions across the proteome. nih.gov Applying such algorithms to this compound and its virtual libraries could unveil unexpected biological activities.

Recent studies have already pointed in this direction. For example, certain 2-aminonicotinonitrile derivatives have been identified as autophagy enhancers, a process distinct from kinase inhibition. researchgate.net This discovery opens up entirely new avenues for research into neurodegenerative diseases and cancer, where autophagy plays a critical role. researchgate.net Molecular docking simulations and Density Functional Theory (DFT) calculations have been instrumental in these studies, helping to rationalize structure-activity relationships and predict binding affinities for novel targets. acs.org

Future computational work should systematically screen this compound against large databases of protein structures to identify potential non-kinase targets. These predictions can then be experimentally validated, potentially repurposing this chemical scaffold for new research applications.

Synergistic Effects of this compound in Combination with Other Molecular Probes in Research Settings

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction. An extension of this is the deliberate combination of molecular entities to achieve synergistic effects, where the combined action is greater than the sum of the individual effects. mdpi.com A significant future research direction is to explore the synergistic potential of this compound when used in conjunction with other molecular probes.

This can be approached by creating hybrid molecules where the this compound core is covalently linked to another pharmacophore. researchgate.net For example, nicotinonitrile-coumarin and 3-cyanopyridine-sulfonamide hybrids have been synthesized to create multi-target agents. researchgate.netekb.eg Similarly, combining the nicotinonitrile scaffold with a 1,2,3-triazole moiety has been explored to develop new anticancer candidates. acs.org These hybrid approaches can lead to compounds with novel or enhanced activities. ekb.eg

Alternatively, this compound or its derivatives could be used in non-covalent combinations with other research compounds or drugs. nih.govnih.gov For instance, if a derivative inhibits a specific pathway, it could be combined with another probe that targets a complementary pathway, potentially leading to a more potent biological response in a research context. nih.gov Exploring these combinations in various cell-based assays could reveal powerful new tool compounds for dissecting complex biological systems. The interactions could be synergistic, additive, or even antagonistic, all ofwhich provide valuable information. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-6-phenylnicotinonitrile, and what reagents are typically employed?

The compound is synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, acetophenones, malononitrile, and ammonium acetate. These one-pot reactions often use ethanol or methanol as solvents under reflux conditions (60–80°C). Catalysts like piperidine or acetic acid may accelerate cyclization. For example, substituting benzaldehyde derivatives can introduce aromatic diversity at the 6-position .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Crude products are typically purified using recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Purity is confirmed via thin-layer chromatography (TLC) with UV visualization. Yield optimization often depends on solvent polarity and gradient selection during chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the pyridine ring and aromatic protons.

- FT-IR : Identification of nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (EI/ESI) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis.

- Elemental Analysis : To verify C, H, N composition .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in airtight containers in dry, ventilated areas away from oxidizers.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Exposure Response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic variation of parameters is key:

- Catalysts : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.

- Solvent Systems : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for solubility and reaction kinetics.

- Temperature : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the phenyl ring to assess electronic effects on bioactivity.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays. Correlate activity trends with Hammett constants or computational descriptors .

Q. How can computational modeling aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.

- Molecular Docking : Simulate interactions with biological targets (e.g., protein active sites) using software like AutoDock Vina. Validate models with X-ray crystallography data from structurally analogous compounds .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Combine NMR (e.g., DEPT-135 for carbon types) with high-resolution MS to confirm molecular structure.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns.

- Dynamic NMR : Investigate rotational barriers or tautomerism if splitting patterns deviate from expectations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.